molecular formula C19H14N2O3S B2714272 N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477503-09-6

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2714272
CAS No.: 477503-09-6
M. Wt: 350.39
InChI Key: XZWDBGMLYUZIJI-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Benzamide derivatives have been explored for their potential in treating various diseases. For instance, the synthesis and biological evaluation of MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, have shown promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Similarly, benzothiazole derivatives have been synthesized and demonstrated good to excellent yields, indicating their potential utility in medicinal chemistry applications (Wang et al., 2008).

Photophysical Research

Benzothiazole, benzoxazole, and benzimidazole derivatives have been synthesized and their photophysical properties studied, revealing that these compounds show excited state intra-molecular proton transfer pathways with single absorption and dual emission characteristics. This suggests their potential application in materials science, particularly in the development of fluorescent materials and sensors (Padalkar et al., 2011).

Pharmacological Activities

Research into benzamide derivatives has also highlighted their pharmacological potentials. For example, certain benzamide derivatives have been investigated for their anti-fatigue effects, indicating that they could enhance the forced swimming capacity of mice (Wu et al., 2014). Additionally, compounds targeting the urokinase receptor have shown promise in inhibiting breast tumor metastasis, presenting a potential avenue for cancer treatment (Wang et al., 2011).

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17-6-7-18(23)21(17)15-3-1-2-13(11-15)19(24)20-14-4-5-16-12(10-14)8-9-25-16/h1-5,8-11H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWDBGMLYUZIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.